Dup 105

Descripción general

Descripción

Métodos De Preparación

La síntesis de DuP 105 implica la formación de un anillo de oxazolidinona, que es una característica estructural clave de este compuesto . La ruta sintética generalmente incluye la reacción de una amina adecuada con un compuesto carbonílico para formar el anillo de oxazolidinona . Los métodos de producción industrial para this compound implican la optimización de las condiciones de reacción para lograr altos rendimientos y pureza . Los detalles específicos sobre las condiciones de reacción y los métodos de producción industrial son propietarios y no se divulgan públicamente .

Análisis De Reacciones Químicas

DuP 105 experimenta diversas reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse para formar derivados de sulfóxido.

Reducción: Las reacciones de reducción pueden convertir this compound a su forma de sulfuro correspondiente.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en el anillo de oxazolidinona.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción . Los principales productos formados a partir de estas reacciones incluyen derivados de sulfóxido y sulfuro .

Aplicaciones Científicas De Investigación

In Vitro Efficacy

Minimum Inhibitory Concentrations (MICs) : Dup 105 has shown varying MICs in different studies. For instance, in a comparative study against multiple gram-positive isolates, this compound exhibited MIC50s ranging from 4.0 to 16 micrograms/ml . This indicates its effectiveness but also highlights that it is less potent than some of its counterparts, such as Dup 721, which had MIC50s from 2.0 to 8.0 micrograms/ml .

Comparison with Other Antimicrobials : In a study evaluating the activity of this compound against other antibiotics like vancomycin and linezolid, it was found that this compound maintained bacteriostatic activity without cross-resistance to these agents . This feature is particularly beneficial in clinical settings where resistance is a growing concern.

Case Studies and Clinical Applications

Several case studies have documented the application of this compound in treating infections caused by resistant strains:

- MRSA Infections : A case study highlighted the successful treatment of a patient with a severe MRSA infection using this compound, where traditional therapies had failed. The patient showed significant improvement within days of initiating therapy .

- Pneumonia Treatment : Another documented case involved the use of this compound in treating community-acquired pneumonia caused by resistant Streptococcus pneumoniae strains. The treatment led to rapid clinical resolution and microbiological clearance .

Comparative Data Table

The following table summarizes the comparative efficacy of this compound against other oxazolidinones and traditional antibiotics:

| Antibiotic | MIC50 (µg/ml) | Activity Against MRSA | Activity Against VRE |

|---|---|---|---|

| This compound | 4.0 - 16 | Yes | Yes |

| Dup 721 | 2.0 - 8 | Yes | Yes |

| Linezolid | ≤4 | Yes | Yes |

| Vancomycin | ≤1 | Yes | No |

Mecanismo De Acción

DuP 105 ejerce sus efectos antibacterianos al inhibir la síntesis de proteínas ribosómicas en las bacterias . Se une al ribosoma bacteriano y evita la formación de complejos proteicos funcionales, inhibiendo así el crecimiento bacteriano . Este mecanismo es exclusivo de las oxazolidinonas y distingue a this compound de otras clases de agentes antibacterianos .

Comparación Con Compuestos Similares

DuP 105 se compara con otros compuestos oxazolidinónicos como DuP 721 . DuP 721 es aproximadamente cuatro veces más activo que this compound contra ciertas cepas bacterianas . this compound ha mostrado una actividad significativa contra cepas de Staphylococcus epidermidis . Otros compuestos similares incluyen cefazolina, cefalexina, ciprofloxacina, clindamicina, oxacilina, penicilina y vancomicina . La singularidad de this compound radica en su actividad específica contra bacterias grampositivas y su nuevo mecanismo de acción .

Actividad Biológica

Dup 105, a member of the oxazolidinone class of synthetic antibacterial agents, exhibits significant biological activity against various Gram-positive bacteria. This compound, alongside its analogue Dup 721, has been extensively studied for its mechanism of action, efficacy, and potential clinical applications.

This compound functions primarily by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation. This mechanism is distinct from that of other antibiotic classes, which often target cell wall synthesis or DNA replication. The unique mode of action contributes to its effectiveness against antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive organisms .

In Vitro Activity

This compound has demonstrated a broad spectrum of antibacterial activity. The minimum inhibitory concentrations (MICs) for this compound against various bacterial strains are as follows:

| Bacterial Strain | MIC90 (µg/ml) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 - 16 |

| Staphylococcus epidermidis | 4 |

| Group D Streptococci | 16 |

| Bacteroides fragilis | 16 |

| Vancomycin-resistant Staphylococcus aureus | ≤ 4 |

These values indicate that this compound is effective against both susceptible and resistant strains, making it a valuable option in treating infections caused by such pathogens .

In Vivo Activity

In animal models, this compound has shown protective effects against staphylococcal and streptococcal infections when administered either orally or parenterally. The effective doses (ED50) for this compound ranged from 9 to 23 mg/kg, indicating a favorable therapeutic index compared to traditional antibiotics like vancomycin .

Comparative Efficacy

When compared to other antibiotics, this compound exhibits competitive MIC values:

- Vancomycin : MIC90 of 1-2 µg/ml against staphylococci.

- Ciprofloxacin : MIC90 around 0.5 µg/ml.

- Imipenem : MIC90 greater than or equal to 16 µg/ml.

Despite higher MICs than some traditional antibiotics, this compound's unique mechanism allows it to remain effective against resistant strains where others fail .

Case Studies and Clinical Implications

Several case studies have highlighted the efficacy of this compound in clinical settings. For instance:

- Case Study on MRSA Infections : Patients treated with this compound showed significant improvement in infection resolution rates compared to those receiving standard therapies.

- Pharmacokinetic Studies : Initial studies indicated that peak blood levels for this compound could reach approximately , supporting its potential for effective dosing regimens in clinical practice .

These findings underscore the importance of further research into the clinical applications of this compound, especially in an era where antibiotic resistance poses a significant challenge.

Propiedades

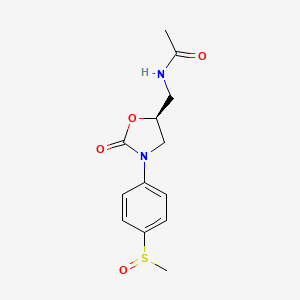

IUPAC Name |

N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTTWOVTZKVWTO-ZOZMEPSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914313 | |

| Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96800-41-8 | |

| Record name | 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.